molecular formula C10H13NO2 B1443401 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid CAS No. 1251102-81-4

1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

Cat. No.: B1443401
CAS No.: 1251102-81-4
M. Wt: 179.22 g/mol
InChI Key: ALVZLIHRWQLKTP-UHFFFAOYSA-N
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Description

1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid is a compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol This compound is known for its unique structure, which combines a pyrrole ring with a cyclopentane carboxylic acid moiety

Preparation Methods

The synthesis of 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through the reaction of pyrrole with cyclopentanone in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.

Scientific Research Applications

1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

1-pyrrol-1-ylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9(13)10(5-1-2-6-10)11-7-3-4-8-11/h3-4,7-8H,1-2,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVZLIHRWQLKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251102-81-4
Record name 1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 2
1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 3
1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 4
1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 5
1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid
Reactant of Route 6
1-(1H-pyrrol-1-yl)cyclopentane-1-carboxylic acid

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